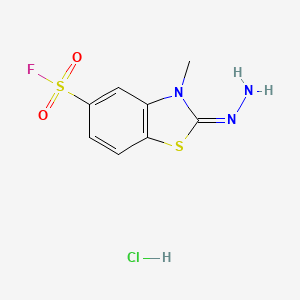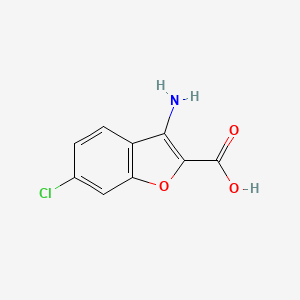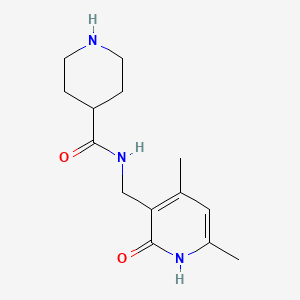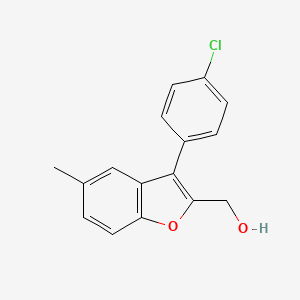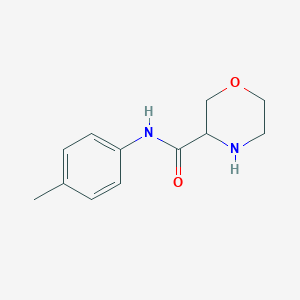
N-(p-Tolyl)morpholine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N-(p-Tolyl)morfolina-3-carboxamida es un compuesto químico con la fórmula molecular C12H16N2O2. Se caracteriza por la presencia de un anillo de morfolina unido a un grupo carboxamida y un grupo p-tolilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(p-Tolyl)morfolina-3-carboxamida normalmente implica la reacción de p-toluidina con ácido morfolina-3-carboxílico. La reacción se lleva a cabo bajo condiciones controladas, a menudo utilizando un agente de acoplamiento como la N,N'-diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace amida. La mezcla de reacción generalmente se agita a temperatura ambiente o a temperaturas ligeramente elevadas para asegurar la conversión completa.
Métodos de Producción Industrial
En un entorno industrial, la producción de N-(p-Tolyl)morfolina-3-carboxamida puede implicar procesos de flujo continuo o por lotes a gran escala. El uso de reactores automatizados y el control preciso de los parámetros de reacción garantiza un alto rendimiento y pureza del producto final. El compuesto se purifica luego utilizando técnicas como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
La N-(p-Tolyl)morfolina-3-carboxamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los correspondientes N-óxidos.
Reducción: Las reacciones de reducción pueden convertir el grupo carboxamida en una amina.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila, como la nitración o la halogenación.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H2O2) y ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Las reacciones de sustitución electrófila a menudo utilizan reactivos como ácido nítrico (HNO3) para la nitración o bromo (Br2) para la bromación.
Productos Principales Formados
Oxidación: Formación de N-óxidos.
Reducción: Formación de N-(p-Tolyl)morfolina-3-amina.
Sustitución: Formación de derivados nitro o halogenados del anillo aromático.
Aplicaciones Científicas De Investigación
La N-(p-Tolyl)morfolina-3-carboxamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluida la inhibición enzimática.
Medicina: Se explora su potencial como agente farmacéutico, particularmente en el desarrollo de fármacos dirigidos a enzimas o receptores específicos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de la N-(p-Tolyl)morfolina-3-carboxamida implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas al unirse a sus sitios activos, bloqueando así su actividad. Las vías y los objetivos exactos dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos Similares
N-(p-Tolyl)morfolina-3-amina: Una forma reducida de la carboxamida.
Ácido N-(p-Tolyl)morfolina-3-carboxílico: El precursor de la carboxamida.
Derivados de N-(p-Tolyl)morfolina-3-carboxamida: Diversos derivados sustituidos con diferentes grupos funcionales.
Unicidad
La N-(p-Tolyl)morfolina-3-carboxamida es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C12H16N2O2 |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)morpholine-3-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-9-2-4-10(5-3-9)14-12(15)11-8-16-7-6-13-11/h2-5,11,13H,6-8H2,1H3,(H,14,15) |
Clave InChI |
QFDIWGLSKHHLBG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C2COCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


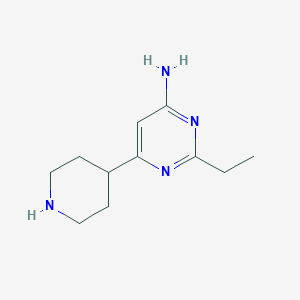
![3-Chloro-N-(2,4-dimethylphenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11778089.png)
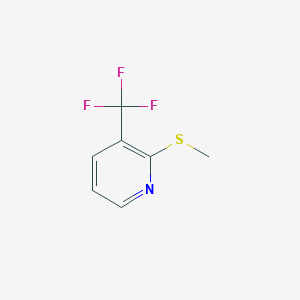
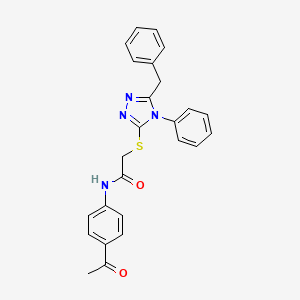
![5-(3-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11778105.png)


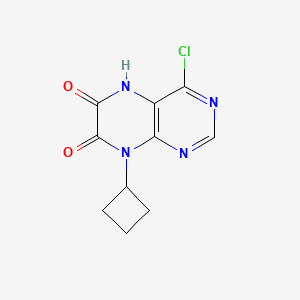
![Dicyclohexylamine 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B11778131.png)

